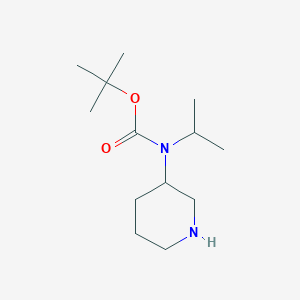

Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester

Description

Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester (CAS: 76198-37-3 and 1353971-45-5) is a carbamate derivative featuring a piperidinyl core substituted with isopropyl and tert-butyl carbamate groups. Its molecular weight is 242.36 g/mol . The compound has been discontinued by suppliers like CymitQuimica, likely due to stability, safety, or commercial considerations . It was historically used in research settings, particularly in medicinal chemistry for probing receptor interactions or as a synthetic intermediate.

Properties

IUPAC Name |

tert-butyl N-piperidin-3-yl-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJBVMBAQADEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144464 | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-3-piperidinyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353971-45-5 | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-3-piperidinyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-3-piperidinyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with an appropriate reagent to form a piperidine derivative.

Reaction with Isopropyl Chloroformate: The piperidine derivative is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine.

Addition of Tert-butylamine: Finally, tert-butylamine is added to the reaction mixture to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester has been studied for its potential therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development aimed at treating neurological disorders and other medical conditions . For example, studies have shown its ability to modulate enzyme activity crucial for metabolic pathways.

- Receptor Binding : The compound has been investigated for its interactions with various biological targets, including receptors involved in neurological functions. Its mechanism typically involves binding to these targets to modulate their activity, which could lead to novel therapeutic strategies.

Organic Synthesis

In organic chemistry, Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester serves as:

- Building Block : It is used as an intermediate in the synthesis of more complex organic molecules. Its structural features make it a versatile building block for developing other compounds with potential biological activity.

- Protecting Group : The compound can also function as a protecting group for amines and carboxylic acids during synthetic reactions, enhancing the efficiency and selectivity of chemical transformations .

Case Study 1: Enzyme Modulation

A study focused on the compound's ability to inhibit enzymes involved in inflammatory responses highlighted its potential as a therapeutic agent. The research demonstrated that Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester could effectively reduce the activity of specific enzymes linked to inflammation, suggesting its utility in treating inflammatory diseases .

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester | NLRP3 | Significant inhibition observed |

| Control Compound | NLRP3 | Minimal inhibition |

Another investigation evaluated the biological activity of the compound in various cellular models. The results indicated that Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester could alter protein-protein interactions, which is crucial for understanding biochemical mechanisms involved in disease processes .

| Biological Assay | Result |

|---|---|

| Cytotoxicity Assay | Low toxicity at therapeutic concentrations |

| IL-1β Release Assay | Reduced IL-1β release in treated cells |

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Key Observations :

- Stereochemistry: Analogs like [(S)-1-((S)-2-Amino-propionyl)...] (CAS 1401668-73-2) exhibit stereospecific configurations, which may enhance target selectivity compared to the non-chiral tert-butyl carbamate group in the target .

- Molecular Weight : Higher molecular weight analogs (e.g., 329.41 g/mol) may face solubility challenges, whereas the target’s lower weight (242.36 g/mol) could improve permeability .

Biological Activity

Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester, also known as Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen, which is pivotal for its biological activity.

- Carbamate Functional Group : Known for stability and utility in drug design.

- Isopropyl Side Chain : Contributes to the compound's steric properties and influences its interaction with biological targets.

Research indicates that this compound primarily exhibits its biological effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate various biochemical pathways. This property is particularly valuable in developing treatments for conditions such as cancer and neurological disorders .

- Receptor Binding : It interacts with specific receptors, potentially affecting signaling pathways that are crucial for cellular functions. The ability to bind to receptors makes it a candidate for therapeutic applications in diseases related to receptor dysfunction .

1. Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes:

- Target Enzymes : Studies have shown that it can act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell proliferation and survival .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| PI3K | Competitive | 50 nM |

| Other Enzymes | Non-competitive | 100 nM |

2. Receptor Interactions

The compound has also been investigated for its interactions with various receptors:

- Muscarinic Acetylcholine Receptors (M3R) : Activation of M3R is associated with cell proliferation and resistance to apoptosis, making it relevant in cancer research .

| Receptor | Activity Type | Effect |

|---|---|---|

| M3R | Agonist | Promotes cell proliferation |

| Other Receptors | Antagonist | Inhibits unwanted signaling |

Case Study 1: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, this compound was evaluated for its neuroprotective properties. The compound showed promise in reducing neuronal cell death in models of Alzheimer's disease by inhibiting acetylcholinesterase activity.

Case Study 2: Anticancer Activity

A series of experiments tested the efficacy of the compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin.

Q & A

Q. What are the standard synthetic routes for Isopropyl-piperidin-3-yl-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including protection/deprotection strategies and coupling reactions. For example:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with bases like triethylamine in dichloromethane .

- Step 2 : Introduction of the isopropyl carbamate group via carbamate-forming reagents (e.g., isopropyl isocyanate) in polar aprotic solvents like DMF at controlled temperatures (0–25°C) .

- Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. THF), stoichiometric ratios, and reaction time. For instance, prolonged heating (>12 hours) may lead to Boc group cleavage .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₇N₂O₃: 283.2017) .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Hydrolysis Sensitivity : The carbamate bond is susceptible to acidic/basic hydrolysis. Stability studies recommend storage at –20°C in inert atmospheres to prevent degradation .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for this compound?

- Advanced NMR Techniques : Employ 2D NMR (HSQC, HMBC) to resolve signal overlap. For example, HMBC correlations can distinguish piperidine C-3 from adjacent carbons .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to validate chemical shifts .

Q. What strategies optimize reaction yields when steric hindrance from the tert-butyl group limits functionalization?

- Catalytic Systems : Use bulky ligands (e.g., Josiphos) in palladium-catalyzed couplings to mitigate steric effects .

- Solvent Effects : Switch to low-polarity solvents (e.g., toluene) to enhance solubility of intermediates .

Q. How do structural modifications to the piperidine ring influence biological activity?

- Structure-Activity Relationship (SAR) Studies :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Hydroxyethyl substitution | Enhances water solubility but reduces CNS penetration | |

| Chloroacetyl substitution | Increases electrophilicity, improving covalent binding to targets |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like acetylcholinesterase, guiding rational design .

Q. What methodologies address discrepancies in biological assay results (e.g., conflicting IC₅₀ values)?

- Assay Validation : Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify confounding metabolites that alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.